

Technical Support Center: Validating L-646462 Activity in a New Experimental Setup

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Compound of Interest

Compound Name: L 646462

Cat. No.: B1673804

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the activity of L-646462, a peripherally selective dual antagonist of dopamine and serotonin receptors, in a new experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is L-646462 and what is its primary mechanism of action?

A1: L-646462 is a cyproheptadine-related compound that functions as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors. A key characteristic of L-646462 is its selectivity for peripheral systems, meaning it preferentially blocks these receptors outside of the blood-brain barrier.

Q2: Which signaling pathways are affected by L-646462?

A2: L-646462, by antagonizing Dopamine D2 and Serotonin 5-HT2A receptors, inhibits their respective downstream signaling cascades. The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (G α i/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Serotonin 5-HT2A receptor is also a GPCR, but it predominantly couples to Gq/11 proteins, which activates the phospholipase C (PLC) pathway, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

Q3: What are the key considerations when designing an experiment to validate L-646462 activity?

A3: When designing experiments for L-646462, it is crucial to:

- Select appropriate cell lines: Use cell lines endogenously expressing or stably transfected with human Dopamine D2 or Serotonin 5-HT2A receptors.
- Choose the right assay: Select functional assays that align with the receptor's signaling pathway (e.g., cAMP assay for D2, calcium flux or IP1 assay for 5-HT2A).
- Confirm peripheral selectivity: If relevant to your research, design experiments to differentiate between central and peripheral receptor antagonism.
- Address dual antagonism: Be mindful that L-646462 can inhibit both D2 and 5-HT2A receptors and design your experiments to isolate the effects on each target if necessary.

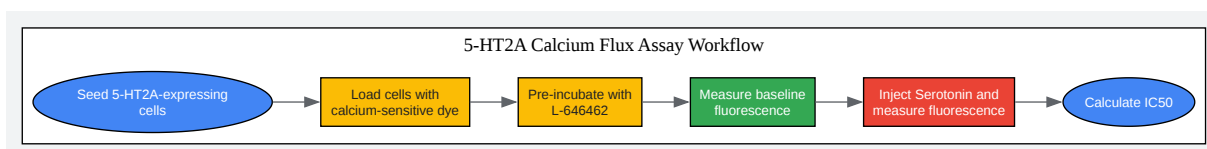
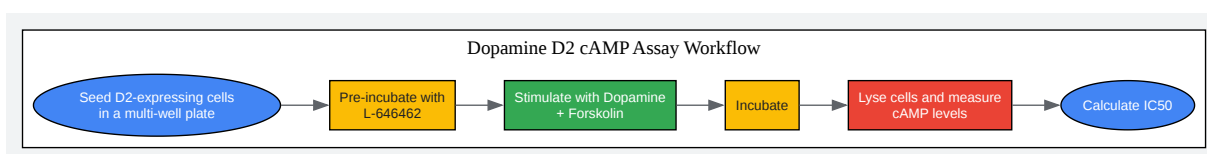
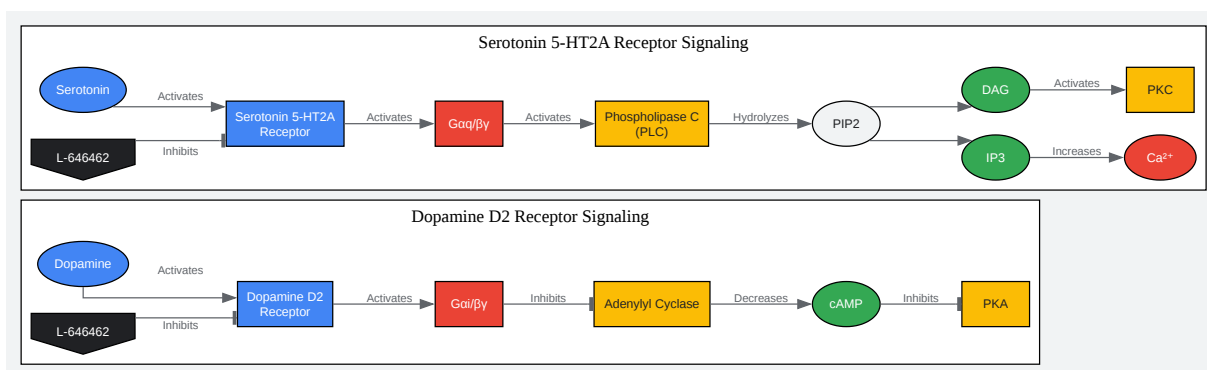
Data Presentation

The following tables summarize the binding affinities and functional potencies of L-646462 and other common antagonists for the Dopamine D2 and Serotonin 5-HT2A receptors.

Compound	Receptor	Assay Type	Species	Affinity (Ki)	Reference
L-646462	Dopamine D2	Radioligand Binding	Human	2.4 nM	[1]
Haloperidol	Dopamine D2	Radioligand Binding	Human	0.66 - 2.84 nM	[2]
Spiperone	Dopamine D2	Radioligand Binding	Human	~0.1 nM	[3]
L-646462	Serotonin 5-HT2A	Not Specified	Not Specified	Not Specified	
Ketanserin	Serotonin 5-HT2A	Radioligand Binding	Rat	2.5 nM	[1]
Risperidone	Serotonin 5-HT2A	Radioligand Binding	Human	4.0 nM	[1]

Compound	Receptor	Assay Type	Species	Potency (IC50)	Reference
L-646462	Dopamine D2	Mitogenesis Inhibition	Human	4.46 nM	[1]
Trifluoperazine	Dopamine D2	Not Specified	Not Specified	1.2 nM	[4]
L-646462	Serotonin 5-HT2A	Not Specified	Not Specified	Not Specified	
Ketanserin	Serotonin 5-HT2A	IP1 Accumulation	Not Specified	5.7 nM	[1]
Spiperone	Serotonin 5-HT2A	IP1 Accumulation	Not Specified	3.1 nM	[1]

Signaling Pathway Diagrams



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